[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
Description
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. Pyrrolidine-based structures are frequently explored in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding, which can modulate biological activity .
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
VQXUWSIUSRTVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
The position of the methoxy group on the phenyl ring significantly influences electronic and steric properties:
- (4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol Hydrochloride (QZ-8894): 2-Methoxyphenyl (ortho-substitution) introduces steric hindrance, which may reduce binding affinity compared to the para-substituted analogue. This compound is listed with 95% purity and a distinct MDL number (MFCD28487450) .
Table 1: Impact of Methoxy Substitution Position
| Compound Name | Substituent Position | Purity | MDL Number |
|---|---|---|---|
| Target Compound | 4-Methoxy (para) | N/A | N/A |
| QZ-8894 | 2-Methoxy (ortho) | 95% | MFCD28487450 |
Functional Group Variations on the Pyrrolidine Ring
Modifications to the pyrrolidine ring’s functional groups alter solubility and target interactions:
- Target Compound : Hydroxymethyl group at position 3 enables hydrogen bonding, improving aqueous solubility.
- [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine Hydrochloride: Replaces the hydroxymethyl with an amine group and substitutes methoxy with fluoro. This compound is available from five suppliers .
- 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine Dihydrochloride () : Features a benzyl-linked methoxyphenyl group and an amine at position 3. The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration .
Table 2: Functional Group Comparisons
Complex Heterocyclic Analogues
Compounds with extended ring systems exhibit distinct physicochemical profiles:
- Methyl 3-(4-methoxyphenyl)-1-methyl-benzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (): Incorporates a fused chromeno-pyrrole system, increasing molecular weight (C25H25NO4) and complexity. The pyrrolidine adopts an envelope conformation, while the tetrahydropyran ring is semi-chair, stabilized by C–H⋯π interactions . Such structures may exhibit prolonged half-lives but reduced solubility.
Table 3: Structural Complexity and Properties
Salt Forms and Impurities
Salt forms and impurity profiles are critical for pharmaceutical quality control:
- Target Compound : Hydrochloride salt improves solubility.
- Impurity G(EP) Hydrochloride () : (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is a linear amine impurity lacking the pyrrolidine ring. Its simpler structure may result in faster clearance but reduced target specificity .
- Impurity D(EP) Hydrochloride (): Features a cyclohexanol ring and methylaminoethyl chain, introducing stereochemical complexity (1RS configuration) .
Biological Activity
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride, a compound derived from pyrrolidine, has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 246.73 g/mol
- IUPAC Name : [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities along with relevant case studies and data.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that derivatives of pyrrolidine significantly inhibit the growth of several bacterial strains. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that certain pyrrolidine derivatives may induce apoptosis in cancer cells by modulating key signaling pathways.
The mechanism through which [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation .
- Apoptosis Induction : Studies have shown that it can trigger apoptotic pathways in various cancer cell lines, including breast and prostate cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the methoxy group or the pyrrolidine ring can significantly influence biological activity.
SAR Findings
Research has demonstrated that:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish antibacterial activity.
- Pyrrolidine Modifications : Changes in the pyrrolidine structure impact the compound's ability to induce apoptosis in cancer cells .
Summary of Findings
The biological activity of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is promising, particularly in antimicrobial and anticancer applications. The following table summarizes key findings:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the pyrrolidine ring via cyclization reactions, such as reductive amination or catalytic hydrogenation. For example, a related compound, [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride, was synthesized using enantioselective catalytic hydrogenation of a ketone intermediate . Optimizing reaction temperature (e.g., 50–80°C for cyclization) and catalyst choice (e.g., palladium on carbon for hydrogenation) can improve yields. Post-synthetic purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemical confirmation), high-resolution mass spectrometry (HRMS), and FT-IR. For example, impurities in structurally similar compounds (e.g., venlafaxine hydrochloride derivatives) were resolved using HPLC with UV detection at 254 nm . Elemental analysis (C, H, N) can verify stoichiometry, while X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the critical parameters for achieving high-purity (>98%) [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride?
- Methodological Answer : Key parameters include:
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) or preparative HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) .
- Drying : Lyophilization under vacuum to remove residual solvents.
- Quality Control : Monitor for common impurities like unreacted 4-methoxyphenyl precursors using LC-MS .
Advanced Research Questions
Q. How can enantiomeric resolution of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride be achieved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral HPLC using columns like Chiralpak IA or IB with mobile phases of hexane/isopropanol (90:10 v/v) and 0.1% diethylamine can resolve enantiomers. For example, the (3R,4R)-trifluoromethyl analog required chiral chromatography for >99% enantiomeric excess . Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may be explored for scalable separation.
Q. What strategies are recommended for analyzing degradation products under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks, or acidic/basic hydrolysis at pH 2–9). Degradation products, such as demethylated analogs or ring-opened byproducts, can be identified using UPLC-QTOF-MS. For instance, venlafaxine-related impurities were detected using gradient elution with ammonium formate buffers and electrospray ionization . Quantify degradation using peak area normalization against a reference standard.
Q. How can receptor-binding assays be designed to study the pharmacological activity of this compound?
- Methodological Answer : For target identification:
- In Vitro Assays : Radioligand binding assays (e.g., using ³H-labeled ligands for serotonin/norepinephrine transporters, given the 4-methoxyphenyl group’s prevalence in CNS-active compounds) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates.
- Functional Assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors. Reference the BTK inhibitor tirabrutinib’s preclinical workflow, which included kinase profiling and cellular IC₅₀ determination .
Q. What contradictions exist in the literature regarding the metabolic pathways of similar pyrrolidine derivatives, and how can they be addressed?
- Methodological Answer : Discrepancies in CYP450 isoform involvement (e.g., CYP2D6 vs. CYP3A4) have been reported for compounds like venlafaxine. To resolve this:
- In Vitro Metabolism : Use human liver microsomes with isoform-specific inhibitors (e.g., quinidine for CYP2D6).
- Metabolite Identification : LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Cross-Study Validation : Compare results across multiple labs using standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
